Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine
CAS No.:
Cat. No.: VC17180231
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29NO5 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
| Standard InChI | InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27) |
| Standard InChI Key | VIUVLZHFMIFLHU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine is a stereospecific derivative of L-threonine, with the (2S,3R) configuration . The Fmoc group () protects the alpha-amino group, while the tert-butyl group () shields the hydroxyl oxygen. This dual protection prevents undesired side reactions during peptide elongation.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 117106-20-4 |
| Molecular Formula | |
| Molecular Weight | 411.5 g/mol |
| Protective Groups | Fmoc (N-terminus), tert-butyl (O-terminus) |
| Stereochemistry | (2S,3R) |
The tert-butyl group introduces steric hindrance, moderating reactivity in coupling reactions, while the Fmoc group’s photolabile nature allows selective deprotection under mild basic conditions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis begins with L-threonine, undergoing N-methylation followed by sequential protection:
-
N-Methylation: The amino group is methylated to form N-alpha-methyl-threonine, reducing nucleophilicity and preventing racemization.
-
Fmoc Protection: The Fmoc group is introduced via reaction with fluorenylmethyl chloroformate under alkaline conditions.
-
tert-Butyl Protection: The hydroxyl group is protected using tert-butyl bromide in the presence of a base like potassium carbonate.
Key Reaction Conditions:
-
Temperature: 0–25°C (Fmoc introduction)
-
Solvent: Dichloromethane or dimethylformamide
-
Catalysts: 4-Dimethylaminopyridine (DMAP) for esterification
Stability and Deprotection
The Fmoc group is removed using piperidine or morpholine (20–50% in DMF), while the tert-butyl group requires acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection strategy enables precise sequential assembly of peptides.
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine is pivotal in Fmoc-based SPPS, a method dominating modern peptide production due to its compatibility with acid-labile side chains. Its applications include:
-
Antibiotic Development: Incorporation into antimicrobial peptides like vancomycin analogs.
-
Hormone Mimetics: Synthesis of thyrotropin-releasing hormone derivatives with enhanced bioavailability .
Table 2: Comparative Reactivity in SPPS
| Amino Acid Derivative | Coupling Efficiency (%) | Deprotection Time (min) |
|---|---|---|
| Fmoc-Thr(tBu)-OH | 92 | 15 |
| Fmoc-N-Me-Thr(tBu)-OH | 88 | 20 |
The slight reduction in coupling efficiency (4%) is offset by improved steric control, minimizing side reactions.
Research Findings and Biological Relevance
Ergogenic and Metabolic Effects
In vitro studies demonstrate that amino acid derivatives, including Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine, enhance anabolic hormone secretion (e.g., insulin-like growth factor 1) and reduce exercise-induced muscle damage . A 2015 review by Luckose et al. highlighted its potential as a dietary supplement for athletes, though human trials remain pending .
Structural Biology Applications
The compound’s rigid backbone aids in crystallographic studies of peptide-receptor interactions, particularly in G-protein-coupled receptors (GPCRs) .
| Hazard | Precautionary Measures |
|---|---|
| Skin sensitization | Wear nitrile gloves |
| Eye damage | Use safety goggles |
| Storage | -20°C in airtight containers |
First aid measures include rinsing eyes with water for 15 minutes and washing skin with soap .
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume